4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step transformation of a precursor molecule into the desired compound . For example, itaconic acid has been transformed into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The structure of the compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is characterized by its non-planarity, which allows for increased three-dimensional coverage .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as melting point, boiling point, and density have been predicted .Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds structurally related to 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide exhibit promising antimicrobial properties. For instance, derivatives synthesized from related lead molecules have shown excellent antibacterial and antifungal activities against organisms such as S. aureus, E. coli, and C. albicans, highlighting their potential in combating infectious diseases (N. Patel & S. D. Patel, 2010). Another study synthesized piperazine derivatives that demonstrated significant antimicrobial activities, suggesting the structural framework's relevance in developing new antimicrobials (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Anti-inflammatory and Analgesic Applications
Compounds derived from similar structural frameworks have been investigated for their anti-inflammatory and analgesic activities. For example, novel derivatives synthesized from visnaginone and khellinone showed significant COX-2 inhibition, analgesic, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). These findings underscore the chemical's potential in developing new treatments for pain and inflammation.
Anticancer Applications
The structural motif of this compound is also explored in anticancer research. Certain piperazine derivatives have been identified for their robust inhibitory activity against cancer cell lines, suggesting the framework's utility in oncology research (S. Imamura et al., 2006).
Enzyme Inhibition
The enzyme inhibitory activity of compounds related to this compound is notable, particularly in the context of neurokinin-1 receptor antagonism, which has implications for nausea and vomiting prevention in chemotherapy (L. Miraglia et al., 2010). Another study on thiazole-piperazines highlighted their acetylcholinesterase inhibitory potential, offering prospects for Alzheimer's disease treatment (L. Yurttaş, Z. Kaplancıklı, & Y. Özkay, 2013).
Future Directions
Properties
IUPAC Name |
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13(22)19-7-9-20(10-8-19)17(24)18-14-11-16(23)21(12-14)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSFOKGUHSMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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